molecular formula C7H8F2N2 B2479764 2,2-Difluoro-2-pyridin-2-ylethaneamine CAS No. 267825-68-3; 267875-68-3

2,2-Difluoro-2-pyridin-2-ylethaneamine

Cat. No.: B2479764
CAS No.: 267825-68-3; 267875-68-3
M. Wt: 158.152
InChI Key: TYKNQWWXUIYRSZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2-Difluoro-2-pyridin-3-ylethaneamine (CAS: 60010-40-4) is a fluorinated ethylamine derivative with a pyridine ring substituted at the 3-position. Its molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol. The compound exists as a liquid at standard conditions, distinguishing it from many solid-phase analogs .

Pyridine derivatives are widely used in drug development due to their ability to modulate enzyme activity and receptor interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKNQWWXUIYRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2,2-Diphenylethan-1-amine

Structural Features : This compound (C₁₄H₁₅N, MW: 197.28 g/mol) features two phenyl groups on the ethaneamine backbone, contrasting with the pyridin-3-yl and difluoro groups in the target compound.
Properties and Applications :

  • Lipophilicity : The phenyl groups increase hydrophobicity compared to the pyridine-containing analog, influencing membrane permeability and bioavailability .
  • Synthetic Utility : Used as a building block for pharmaceuticals and agrochemicals, particularly in synthesizing chiral ligands and catalysts .
Parameter 2,2-Difluoro-2-pyridin-3-ylethaneamine 2,2-Diphenylethan-1-amine
Molecular Weight (g/mol) 158.15 197.28
Physical State Liquid Solid (inferred)
Key Functional Groups Pyridin-3-yl, difluoro-ethaneamine Diphenyl-ethaneamine
Applications Intermediate for bioactive molecules Organic synthesis, catalysts

2',2'-Difluorodeoxycytidine (Gemcitabine, dFdC)

Structural Features : A nucleoside analog (C₉H₁₁F₂N₃O₄, MW: 263.20 g/mol) with difluoro substitutions on the sugar moiety. Unlike the target compound, dFdC is a prodrug requiring intracellular phosphorylation for activity.
Pharmacological and Metabolic Differences :

  • Mechanism : dFdC inhibits DNA synthesis via incorporation of its triphosphate metabolite (dFdCTP) into DNA, causing chain termination. It also inhibits ribonucleotide reductase, depleting dNTP pools .
  • Cellular Retention : dFdCTP exhibits biphasic elimination (t₁/₂α = 3.9 h, t₁/₂β >16 h), enabling prolonged activity compared to cytarabine (ara-C, t₁/₂ = 0.7 h) .
  • Toxicity : Cytotoxicity correlates with dFdCTP incorporation into DNA and self-potentiation via inhibition of dCMP deaminase .
Parameter 2,2-Difluoro-2-pyridin-3-ylethaneamine 2',2'-Difluorodeoxycytidine (dFdC)
Molecular Weight (g/mol) 158.15 263.20
Key Functional Groups Pyridine, difluoro-ethaneamine Fluorinated deoxycytidine analog
Biological Target Not specified (inferred: enzyme/receptor) DNA synthesis, ribonucleotide reductase
Pharmacokinetic Profile Not reported Biphasic elimination, long t₁/₂

2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)ethanamine

Structural Features: This compound (C₉H₉F₂NO₂, MW: 201.17 g/mol) contains a benzodioxole ring with difluoro substitutions, linked to an ethaneamine group. Comparison:

  • Applications : Likely serves as a precursor for CNS-targeting drugs due to structural similarity to psychoactive benzodioxole derivatives .

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

Structural Features : A pyridin-2-yl derivative (C₁₃H₁₀Br₂F₂N₂, MW: 393.3 g/mol) with bromine and difluorophenyl substituents.
Key Differences :

  • Substituent Position : The pyridin-2-yl group vs. pyridin-3-yl in the target compound alters electronic distribution and steric interactions.
  • Synthetic Use : Demonstrated in as a chiral intermediate for complex molecules, highlighting the role of halogenation in modulating reactivity .

Preparation Methods

Primary Synthetic Routes for 2,2-Difluoro-2-pyridin-2-ylethaneamine

Tosylation/Mesylation Followed by Amination

This method, detailed in US Patent 8541580B2, involves converting 2,2-difluoro-2-pyridin-2-ylethanol (Compound H) into its tosylate or mesylate derivative (Compound J), which is subsequently aminated with ammonia. The process avoids chromatographic purification, making it suitable for large-scale production.

Reaction Mechanism and Conditions
  • Tosylation/Mesylation :

    • Reagents : p-Toluenesulfonyl chloride (pTsCl) or methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
    • Temperature : 0–25°C for 4–6 hours.
    • Yield : 85–90% (isolated as a crystalline solid).
  • Amination :

    • Reagent : Aqueous or gaseous ammonia in methanol or ethanol.
    • Temperature : 60–80°C under pressure for 12–24 hours.
    • Work-up : Filtration and recrystallization from isopropanol (IPA) to isolate the benzenesulfonate salt (K2).

Table 1: Tosylation/Amination Process Parameters

Step Reagents Solvent Temperature Yield (%)
Tosylation pTsCl, TEA DCM 0–25°C 88
Amination NH₃ (g), MeOH MeOH 70°C 75

Nitrile Reduction Pathway

An alternative route involves the catalytic hydrogenation of 3-fluoropyridine-2-carbonitrile (Compound D) to yield 2-aminomethyl-3-fluoropyridine, which is further functionalized.

Key Steps:
  • Reduction of Nitrile :
    • Catalyst : Raney Nickel (cost-effective alternative to Pd/C).
    • Conditions : H₂ gas (50–60 psi) in acetic acid or trifluoroacetic acid (TFA) at 25–40°C.
    • Isolation : Treatment with HCl in IPA yields the hydrochloride salt (K1).

Table 2: Nitrile Reduction Optimization

Parameter Value Impact on Yield
Catalyst Raney Ni vs. Pd/C +15% cost savings
Acid Additive Acetic acid vs. TFA Comparable (82%)
Reaction Time 6 vs. 12 hours No significant change

Industrial Scalability and Process Improvements

Cost-Effective Catalyst Systems

The substitution of Pd/C with Raney Nickel in nitrile reductions reduces raw material costs by approximately 30% while maintaining yields above 80%. This adjustment is critical for bulk production, as highlighted in Example 1 of the patent, where 14.5 g of product was obtained from 22–24 g of crude material.

Solvent and Work-up Optimization

  • Tosylation Step : Replacing THF with DCM improves reaction homogeneity and simplifies post-reaction filtration.
  • Salt Formation : Using benzenesulfonic acid instead of camphorsulfonic acid enhances crystallinity, reducing purification steps.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Metric Tosylation/Amination Nitrile Reduction
Scalability High (kg-scale) Moderate (100g-scale)
Purification Complexity Low (crystallization) Moderate (acid work-up)
Cost per kg $1,200 $1,500

The tosylation/amination route is favored for industrial applications due to lower solvent consumption and higher throughput.

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-2-pyridin-2-ylethaneamine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere) to prevent unwanted side reactions. For example, palladium-catalyzed amination has been effective for analogous fluorinated pyridines, requiring precise stoichiometric ratios of reactants (e.g., pyridine derivatives and fluoroalkylamines) and catalysts like Pd(PPh₃)₄. Reaction temperatures between 80–120°C in polar aprotic solvents (e.g., DMF or THF) are critical for achieving yields >70%. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of 2,2-difluoro-2-pyridin-2-ylethaneamine using spectroscopic and computational methods?

  • Methodological Answer : Structural characterization employs:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and fluorine coupling effects.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identification of amine (-NH₂) and C-F stretching vibrations (~1100–1250 cm⁻¹).
    Computational methods like Density Functional Theory (DFT) analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Solvent effects and protonation states are modeled using software like Gaussian or ORCA .

Q. What are the key stability considerations for 2,2-difluoro-2-pyridin-2-ylethaneamine under varying pH, temperature, and solvent conditions?

  • Methodological Answer :
  • pH Stability : The compound is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to defluorination or ring-opening. Buffered solutions (pH 6–8) are recommended for biological assays.
  • Thermal Stability : Decomposition occurs above 150°C; storage at 2–8°C in airtight containers minimizes degradation.
  • Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, acetonitrile) but reacts with alcohols or water over prolonged exposure .

Advanced Research Questions

Q. What contradictory findings exist regarding the biological activity of fluorinated pyridine derivatives like 2,2-difluoro-2-pyridin-2-ylethaneamine, and how can researchers resolve these discrepancies?

  • Methodological Answer : Contradictions arise in receptor binding affinity (e.g., NMDA vs. GABA receptors) due to variable fluorine electronegativity and steric effects. To resolve:
  • Perform comparative SAR studies with mono-/trifluoro analogs.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Conduct dose-response assays across multiple cell lines to isolate confounding factors (e.g., metabolic stability) .

Q. How does the difluoro substitution pattern in 2,2-difluoro-2-pyridin-2-ylethaneamine influence its binding affinity to biological targets compared to mono- or trifluoro analogs?

  • Methodological Answer : Difluoro groups enhance electron-withdrawing effects , increasing polarity and hydrogen-bonding capacity versus monofluoro analogs. However, steric hindrance from two fluorine atoms may reduce binding compared to trifluoro derivatives (e.g., trifluoromethyl groups). Molecular docking simulations (AutoDock Vina) and X-ray crystallography of protein-ligand complexes clarify these interactions. For example, trifluoro analogs show higher membrane permeability but lower solubility .

Q. What advanced computational strategies (e.g., QSAR, molecular dynamics) are employed to predict the pharmacokinetic properties of 2,2-difluoro-2-pyridin-2-ylethaneamine derivatives?

  • Methodological Answer :
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and fluorine atom count to predict ADMET properties (e.g., blood-brain barrier penetration).
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to assess permeability (e.g., using CHARMM or GROMACS).
  • Metabolic Pathway Prediction : Tools like MetaSite identify potential cytochrome P450 oxidation sites, guiding structural modifications to improve metabolic stability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data for 2,2-difluoro-2-pyridin-2-ylethaneamine across studies?

  • Methodological Answer : Discrepancies often stem from variations in solvent polarity, temperature, and measurement techniques (e.g., nephelometry vs. HPLC). Standardize protocols by:
  • Using shake-flask method with UV/Vis quantification.
  • Reporting Hansen solubility parameters to contextualize solvent compatibility.
  • Validating results with differential scanning calorimetry (DSC) for polymorph detection .

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